N-(4-羟基苯基)-N-甲基-N'-甲苯磺酰基苯并咪唑酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

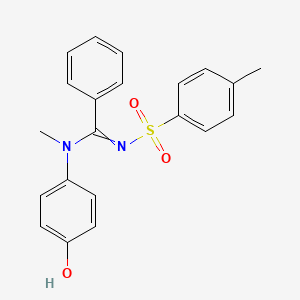

“N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” is a complex organic compound. It likely contains a benzimidamide core, which is a type of heterocyclic compound . The “N-(4-hydroxyphenyl)” part suggests the presence of a phenol group, which is an aromatic ring with a hydroxyl (-OH) group . The “N-methyl” part indicates a methyl group (-CH3) attached to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” were not found, a study on a similar compound, “N-(4-hydroxyphenyl)-methacrylamide”, reported its synthesis via aza Michael addition reaction .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” would likely be determined by techniques such as FTIR, NMR, and XRD . These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule.

科学研究应用

Dengue Virus Inhibition

In a study evaluating the in vivo exposure profile of 4-HPR , it was found to be effective against severe dengue virus infection in a mouse model. The research aimed to enhance 4-HPR exposure to maintain effective plasma concentrations for anti-dengue virus activity . This involved pharmacokinetic analysis and the development of self-emulsifying lipid-based formulations to improve solubility and bioavailability .

Cancer Treatment

Historically, 4-HPR has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells and has been considered for treatments due to its low side effects and lack of resistance induction. However, its clinical application has been limited by poor solubility and bioavailability .

Inhibition of Dihydroceramide Δ4-Desaturase 1

4-HPR: inhibits the enzymatic activity of dihydroceramide Δ4-desaturase 1 (DEGS1). This action is significant because it has been reported to suppress the membrane fusion mediated by the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein, which is crucial for the virus’s entry into host cells .

Membrane Fluidity Modulation

The compound’s ability to decrease membrane fluidity plays a role in its antiviral mechanisms. By suppressing SARS-CoV-2 spike protein-mediated membrane fusion, 4-HPR can potentially inhibit the virus’s ability to infect host cells. This DEGS1-independent mechanism opens up new avenues for antiviral research .

Pharmacokinetic Enhancements

Research has focused on overcoming the limitations of 4-HPR by improving its pharmacokinetic profile. This includes increasing its solubility and bioavailability through various drug delivery systems, such as lipid-based formulations. These advancements aim to make 4-HPR more effective at lower doses and with fewer side effects .

未来方向

属性

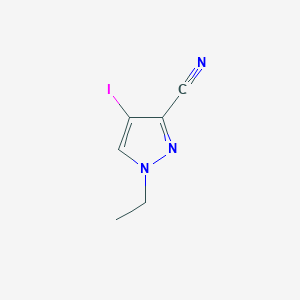

IUPAC Name |

N-(4-hydroxyphenyl)-N-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(25,26)22-21(17-6-4-3-5-7-17)23(2)18-10-12-19(24)13-11-18/h3-15,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLSVBFZRLQFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)

![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)

![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)

![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)